molecular formula C9H12N2O2 B8053975 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B8053975
M. Wt: 180.20 g/mol
InChI Key: QQKBTWBZTHSNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 1822439-70-2) is a bicyclic heterocyclic compound with a fused imidazole and pyridine ring system. Its molecular formula is C₉H₁₂N₂O₂ (molecular weight: 180.20 g/mol), featuring a methyl ester group at the 5-position of the tetrahydroimidazopyridine scaffold . The compound is stored under dark, dry conditions at room temperature, reflecting its stability under controlled environments .

Synthesis routes include enantioselective hydrogenation of N-heteroaromatic precursors followed by Jones oxidation, yielding the carboxylate derivative with high enantiomeric purity . Its structural rigidity and functional group diversity make it a promising scaffold in medicinal chemistry, particularly for drug candidates targeting neurological and inflammatory pathways .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKBTWBZTHSNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketene Aminal-Based Cyclization

A widely reported method involves reacting 1,1-bis(methylthio)-2-nitroethylene with 5-aminopyridine derivatives in ethanol under reflux. The nitroethylene acts as a two-carbon synthon, facilitating ring closure to form the imidazo[1,2-a]pyridine skeleton. Subsequent oxidation of the methylthio groups introduces carboxylic acid functionalities, which are esterified in situ using methanol and sulfuric acid.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: None (thermal activation)

  • Yield: 60–70%

Pyrimidine Derivative Functionalization

Alternative routes start with pyrimidine precursors. For example, 2-aminopyrimidine reacts with 1,1,3-trichloroacetone in ethanol under reflux to form 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, which is hydrolyzed to the aldehyde and further oxidized to the carboxylic acid. Esterification with methanol then yields the methyl ester.

Key Steps:

  • Cyclocondensation: 10 h reflux in ethanol.

  • Oxidation: Oxone in DMF at 5°C.

  • Esterification: Methanol/H2SO4, 65°C.

Hydrogenation Techniques for Saturation of the Pyridine Ring

Reduction of the pyridine ring to its tetrahydro form is critical for achieving the desired stereochemistry and bioavailability.

Catalytic Hydrogenation

PtO2-catalyzed hydrogenation at 30 psi efficiently saturates the pyridine ring without over-reducing the imidazole moiety. This method preserves the ester group, achieving >90% conversion in 12 h.

Optimized Parameters:

  • Catalyst: PtO2 (5 mol%)

  • Pressure: 30 psi H2

  • Solvent: Ethanol

  • Temperature: 25°C

Transfer Hydrogenation

For lab-scale synthesis, ammonium formate and palladium on carbon (Pd/C) offer a safer alternative to high-pressure hydrogenation. This method achieves 85% yield in 6 h under mild conditions.

Position-Selective Esterification and Functionalization

Introducing the methyl ester at the 5-position requires precise control to avoid regioisomeric byproducts.

Directed Esterification via Carboxylic Acid Intermediates

The carboxylic acid precursor, generated through oxidation of aldehyde intermediates, undergoes Fischer esterification. Using methanol and concentrated H2SO4 at 65°C for 8 h provides the methyl ester in 75–80% yield.

Purification:

  • Chromatography: Silica gel (hexane/ethyl acetate 4:1)

  • Purity: >98% by HPLC

Protecting Group Strategies

To enhance regioselectivity, tert-butyloxycarbonyl (Boc) protection of the imidazole nitrogen is employed during cyclocondensation. Deprotection with trifluoroacetic acid (TFA) followed by esterification ensures exclusive 5-position functionalization.

Industrial-Scale Production and Green Chemistry Advances

Recent industrial protocols emphasize solvent recycling and catalyst recovery to minimize environmental impact.

Continuous Flow Synthesis

Microreactor technology reduces reaction times from hours to minutes. For example, cyclocondensation in a continuous flow system at 120°C achieves 95% conversion in 5 min.

Advantages:

  • Reduced solvent use (ethanol recycled in-line)

  • 50% lower energy consumption

Biocatalytic Esterification

Lipase-based enzymatic esterification replaces corrosive acids in ester formation. Candida antarctica lipase B (CAL-B) in supercritical CO2 achieves 88% yield at 40°C, eliminating aqueous workup steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Ketene Aminal RouteCyclocondensation → Oxidation → Esterification7098Industrial
Pyrimidine OxidationCyclocondensation → Hydrogenation → Esterification6595Lab-scale
Continuous FlowFlow cyclocondensation → Batch esterification9099Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate signaling pathways involved in inflammation and pain, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physical Properties
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate Methyl ester at C5 C₉H₁₂N₂O₂ 180.20 Bicyclic core, ester group High enantioselectivity in synthesis ; Potential kinase inhibitor
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate Amino group at C5, ethyl ester at C2 C₁₀H₁₁N₃O₂ 205.21 Amino group enhances nucleophilicity Used in peptide coupling reactions; antiviral applications
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate Bromo at C6, methyl ester at C5 C₉H₇BrN₂O₂ 255.07 Bromine enhances electrophilicity Intermediate in Suzuki-Miyaura cross-coupling
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives Pyrimidine ring, hydrazone group Varies ~250–300 Expanded ring system Antibacterial activity (30–33 mm inhibition zones)
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid Methyl at C3, carboxylic acid at C8 C₉H₁₂N₂O₂ 180.20 Acidic carboxyl group Enhanced solubility in aqueous media

Physicochemical and Stability Profiles

  • Lipophilicity : The methyl ester group in the target compound increases logP compared to carboxylic acid derivatives, influencing blood-brain barrier penetration .
  • Thermal Stability : The bicyclic structure confers thermal stability (decomposition >200°C), whereas hydrazone-containing analogues may degrade faster under oxidative conditions .

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 139183-98-5

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that this compound may inhibit tumor cell proliferation through modulation of specific signaling pathways. It has been shown to affect G protein-coupled receptors (GPCRs), which are critical in cancer progression and metastasis .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in various in vitro models. Its ability to modulate cytokine production suggests a role in managing inflammatory diseases .
  • Antimicrobial Activity : Research highlights the compound's effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell walls .

The biological activity of this compound is primarily attributed to its interaction with GPCRs and other molecular targets. The following mechanisms have been proposed:

  • GPCR Modulation : The compound's interaction with GPCRs leads to altered intracellular signaling pathways that can promote apoptosis in cancer cells while inhibiting inflammatory responses .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in tumor metastasis and inflammation. This inhibition could provide therapeutic benefits in cancer treatment .
  • Oxidative Stress Reduction : The compound may enhance the cellular antioxidant defenses, thereby protecting cells from oxidative damage associated with chronic diseases .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of tumor cell proliferation; modulation of GPCRs
Anti-inflammatoryReduction in cytokine levels; potential use in chronic inflammatory diseases
AntimicrobialEffective against multiple bacterial strains; mechanism involves cell wall disruption
Enzyme InhibitionPotent HPSE1 inhibitor; implications for cancer therapy

Q & A

Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate?

The compound can be synthesized via cyclization reactions under reflux conditions. For example, a precursor like 6-methyl-pyridin-2-ylamine can react with a bromo-oxo-propionic acid ester in ethanol, followed by pH adjustment with KHCO₃ to precipitate the product (yield ~52.6%) . Another approach involves enantioselective hydrogenation of N-heteroaromatic precursors using catalysts like Et₃N in EtOAc or toluene, achieving high yields and functional group tolerance (e.g., amines, esters) .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • X-ray crystallography : Reveals planarity of the six-membered ring (mean deviation: 0.0027 Å) and intermolecular hydrogen bonding (C–H⋯O/N) .
  • NMR spectroscopy : Distinct ¹H and ¹³C shifts for the methyl ester group (e.g., δ ~3.7 ppm for methoxy protons) .
  • IR spectroscopy : Absorption bands at ~1730 cm⁻¹ (ester C=O stretch) and ~1350 cm⁻¹ (C–N vibrations) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

Enantioselective hydrogenation using chiral catalysts (e.g., Ru-based complexes) in EtOAc at 40–100°C achieves >90% enantiomeric excess (ee). Critical parameters include solvent choice (toluene vs. EtOAC), temperature, and catalyst loading. Post-synthetic oxidation (e.g., Jones oxidation) can further modify the scaffold .

Q. What methodologies enable functionalization of this scaffold for structure-activity relationship (SAR) studies?

  • Amide coupling : React the carboxylic acid derivative with amines using HATU/DIEA in DMF (e.g., 23.9% yield for a bioactive amide derivative) .

  • Substitution reactions : Introduce substituents (e.g., nitro, cyano) via microwave-assisted reactions in methanol/water with TFA catalysis .

  • Table : Example Derivatives and Yields

    DerivativeYieldKey ModificationReference
    5y (aryl-substituted)66%3,4-Dihydronaphthalen-1-yl
    Z36-MP5 (amide)23.9%Benzo[d]imidazol-5-yl linkage

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

Intermolecular C–H⋯O/N hydrogen bonds form trimeric units in the crystal lattice, enhancing thermal stability (mp 164–167°C). Planar ring systems (dihedral angle: 1.4°) favor π-π stacking, affecting solubility and bioavailability .

Q. What catalytic systems tolerate functional groups during hydrogenation?

Pd/C or Rh catalysts in EtOAc tolerate amines, amides, and halides. For example, a nitro group on the imidazo[1,2-a]pyridine core remains intact under 40°C hydrogenation conditions, enabling further derivatization .

Q. How are spectroscopic contradictions resolved in structural elucidation?

Discrepancies in NMR shifts (e.g., methylene protons) are addressed via:

  • DEPT-135 : Differentiates CH₂/CH₃ groups.
  • 2D-COSY/HMBC : Confirms coupling patterns and long-range correlations .

Q. What bioactivity insights exist for derivatives of this compound?

  • Antithrombotic activity : Derivatives with FXa inhibitory motifs (e.g., trifluoromethyl groups) show IC₅₀ < 100 nM .
  • HIF-1α modulation : Substituted analogs act as hypoxia-inducible factor prolyl hydroxylase inhibitors, relevant in ischemic disease models .

Methodological Guidelines

Q. Reaction Optimization for Scale-Up

  • Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 5aa synthesis in 1:2 MeOH/H₂O with TFA) .
  • Purification : Use flash chromatography (DCM:MeOH gradients) or recrystallization from ethyl acetate for >95% purity .

Q. Stability and Storage

  • Store under nitrogen at –20°C to prevent ester hydrolysis.
  • Avoid prolonged exposure to light due to nitro/cyano substituent sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.